molecular formula C16H13NO3 B13149557 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone CAS No. 21846-27-5

1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone

Cat. No.: B13149557
CAS No.: 21846-27-5
M. Wt: 267.28 g/mol
InChI Key: JTVFWVOMQPZWIU-UHFFFAOYSA-N
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Description

1-(9-Methyl-2-nitro-9H-fluoren-9-yl)ethanone (CAS 21846-27-5) is a specialized fluorene derivative of significant interest in organic and medicinal chemistry research. With a molecular formula of C₁₆H₁₃NO₃ and a molecular weight of 267.28 g/mol, this compound is characterized by its fluorene scaffold substituted with a nitro group and an acetyl moiety . Fluorene-based compounds are extensively investigated for their diverse biological activities. Research into analogous structures has demonstrated potent antimicrobial and anticancer properties against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines, suggesting the fluorene scaffold is a promising pharmacophore for developing novel therapeutic agents . Furthermore, the nitro-fluorene unit is of particular value in synthetic chemistry. It is closely related to the (2-nitrofluoren-9-yl)methoxycarbonyl group, which has been developed and applied as a novel, photochemically cleavable protecting group for peptide synthesis . This property makes such compounds valuable tools for developing advanced synthetic methodologies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use. Researchers are responsible for conducting all necessary analytical characterization to confirm the identity and purity of the compound for their specific applications.

Properties

CAS No.

21846-27-5

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

1-(9-methyl-2-nitrofluoren-9-yl)ethanone

InChI

InChI=1S/C16H13NO3/c1-10(18)16(2)14-6-4-3-5-12(14)13-8-7-11(17(19)20)9-15(13)16/h3-9H,1-2H3

InChI Key

JTVFWVOMQPZWIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

The compound 1-(9-methyl-2-nitro-9H-fluoren-9-yl)ethanone combines aromatic substitution, ketone formation, and nitro group introduction on a fluorene scaffold. Key synthetic challenges include:

  • Regioselective nitration at the 2-position of the fluorene ring.
  • Introduction of the methyl group at the 9-position without disrupting aromaticity.
  • Formation of the ethanone (acetyl) group attached to the 9-position carbon.
  • Preservation of functional groups during multi-step synthesis.

Preparation Methods

Starting Materials and General Approach

The synthesis typically begins with 9-methylfluorene or 9H-fluorene derivatives, which are then functionalized through nitration and acylation reactions.

Nitration of 9-Methylfluorene

  • Method: Electrophilic aromatic substitution using nitrating agents such as nitric acid mixed with sulfuric acid or milder nitrating agents under controlled temperature to achieve selective nitration at the 2-position.
  • Notes: The nitration is performed under low temperature to avoid over-nitration or oxidation of the methyl group at the 9-position.

Formation of this compound

Two main synthetic routes are reported in literature for the formation of the ethanone group at the 9-position:

Route A: Friedel-Crafts Acylation
  • Reagents: Acetyl chloride or acetic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl3).
  • Procedure: The nitrated 9-methylfluorene is subjected to Friedel-Crafts acylation to introduce the ethanone group at the 9-position carbon.
  • Conditions: Anhydrous conditions, low temperature (0–5 °C), and inert atmosphere to prevent side reactions.
  • Outcome: This method yields the target compound with good regioselectivity and moderate to high yields.
Route B: Modified Vilsmeier–Haack Reaction
  • Reagents: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to generate the Vilsmeier reagent.
  • Procedure: The nitrated 9-methylfluorene is treated with the Vilsmeier reagent to form the corresponding acyl chloride intermediate, which upon hydrolysis yields the ethanone.
  • Notes: This method allows milder conditions and can be coupled with subsequent functionalization steps.
  • Yield: Moderate to high yields reported.

Representative Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Nitration HNO3/H2SO4, 0–5 °C 70–85 Selective 2-nitration on 9-methylfluorene
Friedel-Crafts Acylation Acetyl chloride, AlCl3, 0–5 °C, dry solvent 65–80 High regioselectivity, requires anhydrous conditions
Vilsmeier–Haack Reaction POCl3/DMF, 0 °C to RT 60–75 Mild conditions, useful for acyl chloride intermediate

Additional Functionalization and Purification

  • Reduction of Nitro Group (Optional): Catalytic hydrogenation over palladium on carbon (Pd/C) can reduce the nitro group if conversion to an amine derivative is desired.
  • Purification: Column chromatography using silica gel and recrystallization from ethanol or ethyl acetate are standard methods.
  • Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.

Literature Examples and Source Diversity

  • A study on fluorescent ligands involving nitro-substituted fluorenes describes the modified Vilsmeier–Haack reaction to prepare acyl chlorides, followed by amine coupling and reduction steps, highlighting the versatility of this approach for fluorenyl ketones and nitro derivatives.
  • Crystallographic data on fluorenyl derivatives support the regioselectivity of substitution at the 9-position and the stability of the nitro group under reaction conditions.
  • Synthetic procedures for related fluorenyl ketones via Friedel-Crafts acylation are well-documented in organic synthesis literature, providing a reliable pathway for the target compound.
  • Hydrazine-based reactions and protections are noted in related fluorenyl compound syntheses, indicating possible routes for further derivatization or protection during synthesis.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Yield Range (%)
Electrophilic Nitration HNO3/H2SO4 High regioselectivity Requires temperature control 70–85
Friedel-Crafts Acylation Acetyl chloride, AlCl3 Straightforward, widely used Moisture sensitive, harsh Lewis acid 65–80
Vilsmeier–Haack Reaction POCl3, DMF Mild conditions, acyl chloride intermediate Multi-step, requires careful handling 60–75

Chemical Reactions Analysis

Types of Reactions: 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

    Reduction: 1-(9-Methyl-2-amino-9h-fluoren-9-yl)ethanone.

    Substitution: Various substituted fluorenones depending on the nucleophile used.

    Oxidation: 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)acetic acid.

Scientific Research Applications

1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Structural Analogs in the Fluorene Family

The following table compares 1-(9-Methyl-2-nitro-9H-fluoren-9-yl)ethanone with structurally related fluorene-based ethanones:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-[9,9'-Bi-9H-fluoren]-2-yl-ethanone Bifluorene core C₂₈H₂₀O 372.45 Used in photophysical studies; exhibits extended conjugation .
2-Azido-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone 3,6-dichloro, 1-azido C₁₅H₉Cl₂N₃O 326.16 Crystallographically characterized; potential for click chemistry .
9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene Chloromethyl and bifluorene groups C₂₇H₂₁Cl 380.91 Studied for steric effects in polymerization .
1-(3-Hydroxy-6-methoxy-2,4-dinitrophenyl)ethanone Hydroxy, methoxy, nitro groups C₉H₈N₂O₇ 256.18 High melting point (97–98°C); used in dye synthesis .

Key Observations :

  • Electronic Effects : Nitro groups (as in the target compound) reduce electron density in the aromatic system compared to methoxy or hydroxy substituents, altering reactivity in electrophilic substitution reactions .
  • Steric Hindrance : The 9-methyl group in the target compound may reduce intermolecular interactions, affecting crystallinity compared to unsubstituted fluorenes .

Comparison with Non-Fluorene Ethanone Derivatives

Ethanone derivatives with different aromatic cores highlight the uniqueness of fluorene-based systems:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Applications Reference
1-Phenyl-2-(phenylamino)ethanone Phenyl Amino, phenyl 211.26 Inhibitor of MCR-1 (antibiotic resistance protein) .
1-(9-Hexyl-9H-carbazol-3-yl)ethanone Carbazole Hexyl 281.38 Organic semiconductor material .
1-(5-Methyl-2-furanyl)ethanone Furan Methyl 124.14 Listed in international chemical inventories .

Key Differences :

  • Planarity vs. Flexibility : Fluorene derivatives (e.g., target compound) exhibit rigid planar structures, enhancing π-π stacking in materials science, whereas carbazole or furan derivatives offer more conformational flexibility .

Research Findings and Data Gaps

  • Synthesis Challenges : The nitro group in the target compound may complicate Friedel-Crafts acetylation due to deactivation of the aromatic ring, necessitating alternative routes (e.g., direct nitration post-acetylation) .
  • Spectroscopic Properties : Similar fluorene derivatives exhibit strong UV-Vis absorption (λₐᵦₛ ~300–400 nm) due to conjugated systems; nitro groups likely redshift absorption maxima .
  • Toxicity Data: Limited information exists for nitro-fluorene ethanones, though structurally related nitroaromatics are often toxicologically concerning .

Biological Activity

1-(9-Methyl-2-nitro-9H-fluoren-9-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a fluorenyl moiety with a nitro group, suggests various mechanisms of action that could be exploited for therapeutic purposes. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.

This compound can be synthesized through various chemical reactions involving the fluorenyl scaffold. The nitro group can undergo reduction to an amino group, enabling further functionalization. Common methods for synthesis include:

  • Reduction : Using hydrogen gas with palladium catalyst or sodium borohydride.
  • Substitution : Nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
  • Oxidation : The ethanone moiety can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through the following mechanisms:

  • Bioreduction : The nitro group can be reduced to form reactive intermediates that may interact with DNA or proteins, leading to cytotoxic effects.
  • Electrophilic Reactions : The compound acts as an electrophile, reacting with nucleophilic sites in biomolecules, which may disrupt normal cellular functions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that modifications of the fluorenyl structure can enhance antibacterial properties against various pathogens .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Key findings include:

  • Cell Line Studies : In vitro studies demonstrated significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). Compounds derived from similar structures exhibited IC50 values in the nanomolar range, indicating potent activity .
CompoundCell LineIC50 (nM)
This compoundMCF-710–33
Similar derivativesMDA-MB-23123–33

Mechanistic Insights

The mechanism by which these compounds exert their anticancer effects often involves the destabilization of microtubules, which is critical for cell division. For example, certain derivatives have been shown to bind at the colchicine site on tubulin, leading to mitotic arrest and apoptosis in cancer cells .

Case Studies

  • Study on Antiproliferative Effects :
    A recent study evaluated a series of fluorenyl derivatives for their antiproliferative effects on MCF-7 cells. The study found that modifications at the 2-position significantly influenced activity, with some compounds achieving IC50 values as low as 10 nM .
  • In Vivo Studies :
    Animal models have been used to assess the therapeutic potential of similar compounds. Results indicated that these compounds could reduce tumor growth significantly compared to controls, suggesting their applicability in cancer therapy .

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